Cas no 2105224-20-0 (2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine)

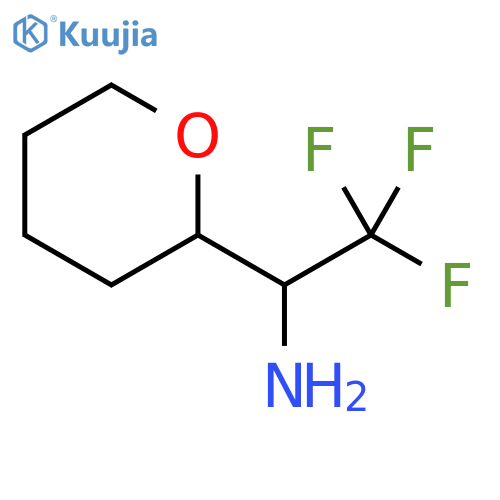

2105224-20-0 structure

商品名:2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine

2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine

- 2H-Pyran-2-methanamine, tetrahydro-α-(trifluoromethyl)-

-

- インチ: 1S/C7H12F3NO/c8-7(9,10)6(11)5-3-1-2-4-12-5/h5-6H,1-4,11H2

- InChIKey: AYHHHZJKJGORBD-UHFFFAOYSA-N

- ほほえんだ: C(C1OCCCC1)(N)C(F)(F)F

じっけんとくせい

- 密度みつど: 1.195±0.06 g/cm3(Predicted)

- ふってん: 214.6±35.0 °C(Predicted)

- 酸性度係数(pKa): 4.82±0.50(Predicted)

2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1948329-0.1g |

2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine |

2105224-20-0 | 0.1g |

$930.0 | 2023-09-17 | ||

| Enamine | EN300-1948329-0.25g |

2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine |

2105224-20-0 | 0.25g |

$972.0 | 2023-09-17 | ||

| Enamine | EN300-1948329-1.0g |

2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine |

2105224-20-0 | 1g |

$1272.0 | 2023-06-03 | ||

| Enamine | EN300-1948329-10g |

2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine |

2105224-20-0 | 10g |

$4545.0 | 2023-09-17 | ||

| Enamine | EN300-1948329-5g |

2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine |

2105224-20-0 | 5g |

$3065.0 | 2023-09-17 | ||

| Enamine | EN300-1948329-0.5g |

2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine |

2105224-20-0 | 0.5g |

$1014.0 | 2023-09-17 | ||

| Enamine | EN300-1948329-10.0g |

2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine |

2105224-20-0 | 10g |

$5467.0 | 2023-06-03 | ||

| Enamine | EN300-1948329-5.0g |

2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine |

2105224-20-0 | 5g |

$3687.0 | 2023-06-03 | ||

| Enamine | EN300-1948329-1g |

2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine |

2105224-20-0 | 1g |

$1057.0 | 2023-09-17 | ||

| Enamine | EN300-1948329-0.05g |

2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine |

2105224-20-0 | 0.05g |

$888.0 | 2023-09-17 |

2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine 関連文献

-

1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

2105224-20-0 (2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine) 関連製品

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量